![molecular formula C29H35F3N2O3 B560413 シポニモッド CAS No. 1230487-85-0](/img/structure/B560413.png)
シポニモッド
概要
説明
科学的研究の応用
Treatment of Secondary Progressive Multiple Sclerosis (SPMS)
Siponimod has been specifically approved for treating patients with active SPMS. The pivotal Phase 3 trial, EXPAND, demonstrated that siponimod significantly reduced the risk of confirmed disability progression by 21% compared to placebo over three months and 26% over six months. Additionally, it reduced annualized relapse rates by 55% and slowed brain volume loss by approximately 23% .
Table 1: Key Outcomes from the EXPAND Trial
Outcome Measure | Siponimod Group | Placebo Group | Hazard Ratio (95% CI) | p-value |
---|---|---|---|---|
3-month confirmed disability progression (CDP) | 288/1096 (26%) | 173/545 (32%) | 0.79 (0.65-0.95) | 0.013 |
Annualized relapse rate reduction | -55% | - | - | - |
Brain volume loss reduction | -23% | - | - | - |
Long-term Efficacy and Safety
Long-term studies indicate that siponimod maintains its efficacy over extended periods, with sustained benefits observed in cognitive processing speed and overall disease activity. In an open-label extension study, continuous treatment with siponimod showed a reduction in confirmed disability progression by 22% over six months compared to those who switched from placebo .
Potential Beyond SPMS
While primarily indicated for SPMS, ongoing research is exploring siponimod's potential applications in other forms of multiple sclerosis and related neurodegenerative diseases. Preclinical studies suggest it may promote remyelination and neuroprotection through its effects on astrocytes and oligodendrocytes, indicating a broader therapeutic potential .
Safety Profile
The safety profile of siponimod has been well-characterized through extensive clinical trials. Common adverse effects include lymphopenia, elevated liver enzymes, bradycardia during initial dosing, macular edema, hypertension, and reactivation of varicella zoster virus . Importantly, the incidence of serious adverse events is comparable to other S1P modulators, making siponimod a viable option for long-term management of SPMS.
Table 2: Adverse Effects Reported in Clinical Trials
Adverse Effect | Frequency (%) |
---|---|
Lymphopenia | 20 |
Elevated liver enzymes | 10 |
Bradycardia | 8 |
Macular edema | 4 |
Hypertension | 5 |
Case Studies
Several case studies have illustrated the clinical utility of siponimod in real-world settings. For instance, a retrospective analysis highlighted significant reductions in relapse rates and improved quality of life metrics among patients transitioning from first-line therapies to siponimod after experiencing inadequate control of their disease .
生化学分析
Biochemical Properties
Siponimod binds with high affinity to both S1P receptors 1 and 5 . This drug blocks the ability of lymphocytes to release from the lymph nodes, decreasing the number of lymphocytes found in the peripheral blood .
Cellular Effects
Siponimod has been shown to have effects on a variety of brain cells, including astrocytes, oligodendrocytes, neurons, and microglia . It exerts effects to modulate neural inflammation and neurodegeneration . Siponimod also reduces both magnetic resonance imaging (MRI) lesion and relapse activity compared with placebo .
Molecular Mechanism
Siponimod’s mechanism of action is related to its binding to S1P receptors 1 and 5 . This binding inhibits the egress of lymphocytes from lymph nodes, thus reducing the number of lymphocytes available to the central nervous system and reducing central inflammation .
Temporal Effects in Laboratory Settings
The beneficial effects of siponimod appeared to be sustained during up to 5 years of treatment in the ongoing open-label extension phase of EXPAND . The safety profile of siponimod is similar to that of other agents in its class .
Dosage Effects in Animal Models
In an animal model of autoimmune peripheral neuropathy, siponimod was found to ameliorate the symptoms of the disease . The study showed that siponimod relieved the symptom severity and decreased the expression of certain cytokines .
Metabolic Pathways
Siponimod is mainly cleared through biotransformation, predominantly by oxidative metabolism . The selective inhibitor and recombinant enzyme results identified cytochrome P450 2C9 (CYP2C9) as the predominant contributor to the human liver microsomal biotransformation of siponimod, with minor contributions from CYP3A4 and other cytochrome P450 enzymes .
Transport and Distribution
Siponimod showed medium to slow absorption and moderate distribution . It is metabolized extensively, mainly by CYP2C9 (79.3%) and CYP3A4 (18.5%) .
Subcellular Localization
Siponimod can penetrate the blood–brain barrier and, by binding to S1P 1 and S1P 5 receptors on a variety of brain cells, including astrocytes, oligodendrocytes, neurons, and microglia, exert effects to modulate neural inflammation and neurodegeneration .
準備方法
合成経路と反応条件: シポニモッドの調製には、いくつかの合成経路と反応条件が含まれます。 1つの方法は、シポニモッド塩基と有機溶媒の混合物を提供することを含む、シポニモッドモノフマル酸の結晶形SF1の調製です . 別の方法は、100ミリリットルの容量フラスコにシポニモッド5ミリグラムを希釈し、約70ミリリットルの希釈剤を加え、30分間超音波処理して溶かすことです .
工業生産方法: シポニモッドの工業生産方法は、入手可能な文献では詳しく説明されていません。このプロセスは一般的に、最終製品の高収率と純度を確保するために、最適化された反応条件を使用して大規模合成を行います。
化学反応の分析
反応の種類: シポニモッドは、酸化、還元、置換反応など、さまざまな化学反応を起こします。これらの反応は、その合成と修飾に不可欠です。
一般的な試薬と条件: シポニモッドの合成に使用される一般的な試薬には、有機溶媒、希釈剤、および反応を促進するための特定の触媒が含まれます。温度、圧力、pHなどの条件は、所望の結果を達成するために慎重に制御されます。
形成される主な生成物: これらの反応から形成される主な生成物は、シポニモッド自体であり、その後、医療用途に必要とされる所望の結晶形または他の特定の製剤を得るためにさらに処理されます。
科学研究への応用
シポニモッドは、化学、生物学、医学、および産業の分野で、幅広い科学研究への応用があります。 医学では、免疫応答を調節し、炎症を軽減することにより、多発性硬化症の再発型を治療するために使用されます . 生物学研究では、シポニモッドは、リンパ球遊走への影響と潜在的な神経保護特性について研究されています . 製薬業界では、新しいスフィンゴシン-1-リン酸受容体モジュレーターの開発のためのモデル化合物として役立ちます .
作用機序
類似化合物との比較
類似化合物: シポニモッドは、フィンゴリモッドなどの他のスフィンゴシン-1-リン酸受容体モジュレーターと類似しています . 両方の化合物は、スフィンゴシン-1-リン酸受容体に結合し、免疫細胞のトラフィッキングを調節します。 シポニモッドは、受容体1および5を標的とするより選択的な結合プロファイルを持ち、フィンゴリモッドと比較して副作用が少ない可能性があります .
独自性: シポニモッドの独自性は、特定のスフィンゴシン-1-リン酸受容体への選択的な結合と血液脳関門を通過する能力にあります . この二重の作用機序により、炎症を効果的に軽減し、神経保護を提供することができ、多発性硬化症の貴重な治療選択肢となります .
生物活性
Siponimod is a selective sphingosine-1-phosphate (S1P) receptor modulator, primarily developed for the treatment of secondary progressive multiple sclerosis (SPMS). Its biological activity is characterized by a dual mechanism that encompasses both immunomodulatory and neuroprotective effects. This article explores the biological activity of siponimod, supported by diverse research findings, clinical trial data, and case studies.
Immunomodulatory Effects:
Siponimod functions primarily through its action on S1P receptors, particularly S1P receptor 1 and 5. By binding to these receptors, siponimod inhibits the egress of lymphocytes from lymph nodes into the bloodstream, thereby reducing their infiltration into the central nervous system (CNS). This action helps to mitigate the inflammatory processes associated with multiple sclerosis (MS) .
Neuroprotective Effects:
In addition to its immunomodulatory properties, siponimod exhibits neuroprotective effects. It promotes the survival and maturation of oligodendroglial precursor cells (OPCs), which are crucial for remyelination in the CNS. Studies have shown that siponimod can inhibit astrogliosis and promote neuronal health through mechanisms involving brain-derived neurotrophic factor (BDNF), which is essential for neuronal growth and protection .
Phase III Trials
The EXPAND trial was a pivotal Phase III study that evaluated the efficacy and safety of siponimod in patients with SPMS. The study enrolled 1,651 patients across 31 countries and demonstrated significant outcomes:
- Disability Progression: Siponimod reduced the risk of confirmed disability progression by 21% compared to placebo, with a hazard ratio of 0.79 (95% CI: 0.65-0.95) .
- MRI Outcomes: The treatment resulted in a notable reduction in T2 lesion activity as observed on MRI scans .
- Safety Profile: Adverse events were reported in 89% of patients on siponimod versus 82% on placebo, with serious adverse events occurring in 18% of the siponimod group .
Case Studies
A case study highlighted the impact of siponimod on a patient with SPMS who experienced significant improvement in mobility and a decrease in relapse rates after initiating treatment. This underscores the potential of siponimod not only to slow disease progression but also to enhance quality of life for patients with SPMS .
Comparative Studies
Indirect treatment comparisons (ITCs) have been conducted to assess siponimod's efficacy relative to other treatments like interferon beta-1b and ocrelizumab. Results indicated that siponimod showed favorable outcomes in terms of reducing disability progression when compared to interferon beta-1b, emphasizing its role as an effective treatment option in SPMS management .
Summary Table of Key Findings
Study/Trial | Population | Primary Outcome | Result |
---|---|---|---|
EXPAND Trial | 1,651 SPMS patients | Confirmed disability progression | 21% reduction vs placebo |
MRI Analysis | Participants in EXPAND | T2 lesion activity | Significant reduction observed |
Case Study | Individual SPMS patient | Improvement in mobility | Notable enhancement post-treatment |
ITC vs Interferon β-1b | Comparative analysis | Time to confirmed disability progression | HR 0.55 (CDP-6 months) |
特性
IUPAC Name |
1-[[4-[(E)-N-[[4-cyclohexyl-3-(trifluoromethyl)phenyl]methoxy]-C-methylcarbonimidoyl]-2-ethylphenyl]methyl]azetidine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H35F3N2O3/c1-3-21-14-23(10-11-24(21)15-34-16-25(17-34)28(35)36)19(2)33-37-18-20-9-12-26(22-7-5-4-6-8-22)27(13-20)29(30,31)32/h9-14,22,25H,3-8,15-18H2,1-2H3,(H,35,36)/b33-19+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIHYPELVXPAIDH-HNSNBQBZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)C(=NOCC2=CC(=C(C=C2)C3CCCCC3)C(F)(F)F)C)CN4CC(C4)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(C=CC(=C1)/C(=N/OCC2=CC(=C(C=C2)C3CCCCC3)C(F)(F)F)/C)CN4CC(C4)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H35F3N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40153847 | |
Record name | Siponimod | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40153847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
516.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Inflammation of the white and gray matter tissues in the central nervous system caused by localized immune cell infiltration and their cytokines are the initial cause of damage in MS. B lymphocytes and their cytokines are other factors in the pathogenesis of MS. Lymphotoxin [or transforming growth factor beta (TGF-β)] and TNF-α produced by these cells encourage inflammation. The S1P receptor is an important receptor related to the function of lymphocytes and can be found in the central nervous system. S1P receptor (S1PR) signaling is associated with a wide variety of physiological processes for lymphocytes, including their egress and recirculation. Siponimod is classified as a sphingosine-1-phosphate (S1P) receptor modulator. Siponimod binds with high affinity to both S1P receptors 1 and 5. This drug blocks the ability of lymphocytes to release from the lymph nodes, decreasing the number of lymphocytes found in the peripheral blood. The mechanism by which siponimod exerts therapeutic effects in multiple sclerosis is not known at this time, but may involve the abovementioned decrease of lymphocytes into the central nervous system, decreasing the inflammatory effects of MS. | |
Record name | Siponimod | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12371 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1230487-00-9, 1230487-85-0 | |
Record name | Siponimod | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1230487-00-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Siponimod [USAN:INN:WHO-DD] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1230487009 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2(1H)-Isoquinolinebutanoic acid, beta-(((4,5-dihydro-5-(2-(1H-imidazol-2-ylamino)ethyl)-3-isoxazolyl)carbonyl)amino)-3,4-dihydro-gamma-oxo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1230487850 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Siponimod | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12371 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Siponimod | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40153847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Siponimod | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RR6P8L282I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
111-112 | |
Record name | Siponimod | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12371 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Q1: What is the primary mechanism of action of siponimod?
A1: Siponimod is a selective agonist of the sphingosine-1-phosphate (S1P) receptors 1 and 5 (S1PR1 and S1PR5). [, , , ] This means it binds to and activates these receptors, leading to their internalization and degradation. [] This prevents lymphocytes from leaving secondary lymphoid tissues, effectively reducing lymphocyte infiltration into the central nervous system (CNS). [, , ]
Q2: Does siponimod exert any direct effects on the CNS?
A2: Preclinical evidence suggests that siponimod can penetrate the blood-brain barrier and accumulate in the CNS, particularly in white matter regions. [] Research indicates siponimod may have direct effects on CNS-resident cells like astrocytes and oligodendrocytes through S1PR1 and S1PR5 modulation. [, , ] In experimental models, siponimod demonstrated potential neuroprotective effects on the retina and higher visual pathways through neuronal S1PR1. []
Q3: How does siponimod's modulation of S1PR1 and S1PR5 differ from other S1P receptor modulators?
A3: Unlike fingolimod, which binds to four S1P receptors (S1PR1, S1PR3, S1PR4, and S1PR5), siponimod selectively targets S1PR1 and S1PR5. [] This selectivity may contribute to its potentially favorable safety profile compared to non-selective S1P1R modulators. []
Q4: How does siponimod's effect on lymphocytes translate to clinical benefits in multiple sclerosis (MS)?
A4: By sequestering lymphocytes in lymphoid tissues, siponimod reduces the inflammatory attack on the CNS, a hallmark of MS. This is believed to contribute to its efficacy in reducing relapses, delaying disability progression, and slowing brain atrophy observed in clinical trials. [, , , , ]
Q5: What is the molecular formula and weight of siponimod?
A5: The molecular formula of siponimod is not provided in the provided abstracts. The molecular weight is also not explicitly stated.
Q6: Is there any available spectroscopic data for siponimod?
A6: Yes, one study investigated the feasibility of using 19F magnetic resonance imaging (MRI) to track siponimod in vivo. [] The researchers characterized the 19F MR properties of siponimod and found that its 19F transverse relaxation time varied significantly depending on the surrounding environment. They successfully imaged siponimod in mice after oral administration, highlighting the potential of 19F MRI as a theranostic tool for studying drug distribution in the CNS. []
Q7: Are there any factors that influence the pharmacokinetics of siponimod?
A7: Yes, several factors can impact siponimod pharmacokinetics:
Q8: What in vitro models have been used to study the effects of siponimod?
A8: Researchers have employed various in vitro models to investigate the effects of siponimod on different cell types relevant to MS pathogenesis:
Q9: What animal models have been used to study the effects of siponimod in MS?
A9: Several animal models have been utilized to investigate the therapeutic potential of siponimod in MS:
Q10: Have any clinical trials been conducted to evaluate the efficacy and safety of siponimod in MS?
A10: Yes, siponimod has been extensively studied in clinical trials, most notably the Phase 3 EXPAND study. [, , , , ] The EXPAND trial demonstrated that siponimod significantly reduced the risk of 3-month confirmed disability progression (CDP) by 21% compared to placebo in patients with SPMS. [] Siponimod also showed benefits in other secondary endpoints, including reducing the risk of 6-month CDP, annualized relapse rate (ARR), and brain atrophy. [] Long-term extension data from the EXPAND study further confirmed the sustained efficacy and safety of siponimod in SPMS for up to 5 years. [, ]
Q11: What are the known safety and tolerability concerns associated with siponimod?
A11: The safety profile of siponimod has been extensively evaluated in clinical trials. [, ] Common adverse events associated with siponimod include:
Q12: Are there any specific safety considerations for patients with certain genetic variations?
A12: Yes, as mentioned earlier, individuals with certain CYP2C9 genetic variants may experience significantly higher siponimod exposure, leading to an increased risk of adverse effects. [, ] Therefore, genetic testing for CYP2C9 polymorphisms is essential before initiating siponimod treatment to allow for appropriate dose adjustments. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。